3-(4-butoxybenzyl)-2,5-pyrrolidinedione
Description
Properties
IUPAC Name |
3-[(4-butoxyphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-3-8-19-13-6-4-11(5-7-13)9-12-10-14(17)16-15(12)18/h4-7,12H,2-3,8-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLMMFZXRMFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Group Variations
Pyrrolidinedione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with key analogs:
2.2. Substituent Effects on Bioactivity
- Aliphatic vs. Aromatic Substituents: The 2-decenyl chain in 3-(2-decenyl)-2,5-pyrrolidinedione enhances hydrophobic interactions with microbial membranes, contributing to its antifungal activity . Ethosuximide’s 3-methyl-3-phenyl group optimizes anticonvulsant activity by modulating T-type calcium channels, suggesting that bulky para-substituted benzyl groups (as in the target compound) may similarly influence ion channel binding .
Heterocyclic Core Modifications :
- Replacing the pyrrolidinedione core with a thiazolidinedione (TZD) ring, as in DCPT, introduces sulfur into the ring, increasing electrophilicity and cytotoxicity . The absence of sulfur in pyrrolidinediones like NDPS or the target compound correlates with reduced cytotoxicity, highlighting the importance of core structure in toxicity profiles.
2.3. Pharmacokinetic and Physicochemical Properties
- In contrast, the polar succinimide derivative NDPS exhibits lower logP, limiting its membrane permeability .
Metabolic Stability :
- Ether bonds (as in the butoxy group) are generally more metabolically stable than ester linkages, suggesting prolonged half-life for the target compound compared to ester-containing analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-(4-butoxybenzyl)-2,5-pyrrolidinedione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves alkylation of 2,5-pyrrolidinedione with 4-butoxybenzyl halides (e.g., bromide or chloride) under nucleophilic conditions. A common approach uses potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or DMSO at 60–80°C. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Optimization focuses on controlling stoichiometry, reaction time, and temperature to minimize byproducts like unreacted starting materials or over-alkylated derivatives .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the presence of the 4-butoxybenzyl group (aromatic protons at δ 6.8–7.2 ppm, butoxy chain protons at δ 0.9–1.8 ppm) and the pyrrolidinedione ring (α-protons to carbonyl at δ 2.5–3.5 ppm). ¹³C NMR identifies carbonyl carbons (~175 ppm) and aromatic carbons.
- IR Spectroscopy : Stretching vibrations at ~1700–1750 cm⁻¹ confirm the two carbonyl groups in the pyrrolidinedione core.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₁₉NO₃) via exact mass analysis .
Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
- Methodological Answer :
- Broth Microdilution : Determines minimum inhibitory concentration (MIC) against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans).
- Disk Diffusion : Measures zones of inhibition to assess broad-spectrum activity.
- Time-Kill Assays : Evaluates bactericidal/fungicidal kinetics at varying concentrations .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- QSAR Models : Utilize descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors to correlate substituent effects (e.g., alkyl chain length, electron-withdrawing groups) with bioactivity.
- Molecular Docking : Simulates binding interactions with target enzymes (e.g., fungal lanosterol demethylase or bacterial topoisomerases) to prioritize derivatives for synthesis.
- MD Simulations : Assess stability of ligand-target complexes over time to refine SAR hypotheses .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 80°C to avoid thermal degradation.
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- In-line Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and adjust conditions dynamically.
- Byproduct Isolation : Use preparative HPLC or fractional crystallization to separate undesired products (e.g., di-alkylated derivatives) .
Q. How does the 4-butoxybenzyl group influence pharmacokinetic properties compared to other substituents?
- Methodological Answer :
- Lipophilicity : The butoxy chain increases logP, enhancing membrane permeability (assessed via PAMPA or Caco-2 cell models).
- Metabolic Stability : Evaluate hepatic clearance using microsomal assays (e.g., human liver microsomes) to compare with analogs (e.g., 4-fluorophenyl or chlorophenyl derivatives).
- Plasma Protein Binding : Use equilibrium dialysis to quantify binding affinity, which impacts free drug concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
